Dimethyldivinylsilane

Anionic Polymerization Copolymer Design Soluble Polymer Precursors

Dimethyldivinylsilane (DVS) is the definitive bifunctional silane monomer for solubility-driven polymer processing. Unlike tetravinylsilane—which yields only insoluble cross-linked networks—DVS uniquely produces soluble linear polymers via cyclopolymerization, essential for photoresists, ceramic coatings, and functionalized copolymers. Its defined 1:2 cyclocopolymerization with maleic anhydride doubles carboxylic acid density post-hydrolysis, while its 75% stronger charge-transfer complexation (K_eq 0.107 vs. 0.061 L/mol) ensures precise reactivity control. For SiC ceramics, DVS-derived LPVCS precursor delivers 42.5% ceramic yield at 350°C and <2.0% oxygen after 1000°C pyrolysis—critical for aerospace CMCs and semiconductor equipment. Insist on DVS for reproducible, processable polymer architectures.

Molecular Formula C6H12Si
Molecular Weight 112.24 g/mol
CAS No. 10519-87-6
Cat. No. B080846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldivinylsilane
CAS10519-87-6
Molecular FormulaC6H12Si
Molecular Weight112.24 g/mol
Structural Identifiers
SMILESC[Si](C)(C=C)C=C
InChIInChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3
InChIKeyQRHCILLLMDEFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldivinylsilane (CAS 10519-87-6): A Bifunctional Vinylsilane Monomer for Advanced Polymer and Ceramic Precursor Applications


Dimethyldivinylsilane (C₆H₁₂Si, MW 112.25) is a liquid organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two vinyl groups [1]. Its molecular structure provides a defined balance of reactive vinyl functionality for polymerization/crosslinking and hydrolytically stable methyl substituents, resulting in a calculated Log P of 2.828 and a boiling point range of 79–82 °C [2]. This bifunctional architecture distinguishes it from both mono-vinyl (e.g., trimethylvinylsilane) and higher vinyl-content analogs (e.g., methyltrivinylsilane, tetravinylsilane), positioning it as a strategic intermediate for cyclopolymerization, hydrosilylation network formation, and as a precursor for Si-based ceramics where controlled crosslink density is critical [3].

Why Dimethyldivinylsilane (CAS 10519-87-6) Cannot Be Replaced by Common Vinylsilane Analogs


Generic substitution within the vinylsilane class is scientifically invalid due to pronounced, quantifiable differences in reactivity and polymerization architecture. Dimethyldivinylsilane (DVS) exhibits a distinct cyclopolymerization pathway that yields soluble linear polymers, whereas tetravinylsilane (TeVS) generates insoluble cross-linked networks under identical anionic conditions [1]. In cyclocopolymerization with maleic anhydride, DVS forms a defined 1:2 cyclocopolymer via its 1,4-diene structure, while the mono-vinyl analog trimethylvinylsilane (TMVS) produces a 1:1 alternating copolymer [2]. Furthermore, DVS demonstrates a 75% stronger charge-transfer complexation with maleic anhydride than TMVS (K_eq = 0.107 L/mol vs 0.061 L/mol) [3]. These structural and electronic divergences directly control polymer architecture, solubility, and crosslink density, making DVS a non-substitutable building block for targeted material design.

Dimethyldivinylsilane (10519-87-6) Quantitative Differentiation Evidence: Key Data for Scientific Procurement


Polymerization Architecture: Soluble Linear Copolymers from DVS vs. Insoluble Networks from Tetravinylsilane

In anionic copolymerization with trimethylvinylsilane (TMVS) using n-BuLi/TMEDA, dimethyldivinylsilane (DVS) yields copolymers that are fully soluble in hexane, benzene, and tetrahydrofuran (THF). In stark contrast, copolymerization of tetravinylsilane (TeVS) under identical conditions produces an insoluble, cross-linked polymer that precipitates as the reaction proceeds [1]. This demonstrates that the two vinyl groups in DVS provide sufficient crosslinking potential for network formation upon demand, while avoiding the uncontrollable gelation inherent to higher vinyl-content monomers like TeVS.

Anionic Polymerization Copolymer Design Soluble Polymer Precursors

Cyclocopolymerization Behavior: 1:2 Cyclocopolymer Formation vs. 1:1 Alternating Copolymer

In radical-initiated copolymerization with maleic anhydride, dimethyldivinylsilane (DVS), as a 1,4-pentadiene analog, undergoes cyclocopolymerization to yield a 1:2 (DVS:MA) cyclocopolymer structure. In contrast, the mono-vinyl analog trimethylvinylsilane (TMVS) forms a conventional 1:1 alternating copolymer [1]. This divergence in copolymer composition and topology results from the unique 1,6-diene character of DVS, which enables intramolecular cyclization prior to propagation, creating polymer backbones with distinct cyclic units not accessible with TMVS.

Cyclopolymerization Maleic Anhydride Copolymers Polymer Structure Control

Enhanced Charge-Transfer Complexation: 75% Higher Equilibrium Constant vs. Trimethylvinylsilane

The equilibrium constant (K_eq) for charge-transfer complex formation with maleic anhydride, determined by NMR spectroscopy, is 0.107 L/mol for dimethyldivinylsilane (DVS), compared to 0.061 L/mol for trimethylvinylsilane (TMVS) [1]. This represents a 75% higher association constant for DVS, indicating a stronger electron donor-acceptor interaction. This difference is attributed to the presence of two vinyl groups in DVS, which enhances the electron-donating capacity of the silane relative to the mono-vinyl TMVS.

Charge-Transfer Complexes Copolymerization Kinetics Donor-Acceptor Interactions

Ceramic Yield of LPVCS Precursor: 42.5% at 350°C with Low Oxygen Contamination (2.0% at 1000°C)

Vinyl-containing liquid polycarbosilane (LPVCS), synthesized via hydrosilylation of dimethyldivinylsilane (DVS) with residual liquid polycarbosilane (RLPS), achieves cross-linking solidity at 350°C under inert atmosphere and yields a total ceramic mass of 42.5% after pyrolysis. The pyrolyzed product at 1000°C contains only approximately 2.0% oxygen, indicating excellent retention of Si-C backbone integrity and minimal oxidation during processing [1]. This ceramic yield and purity profile is essential for producing high-performance SiC-based composites and fibers.

Preceramic Polymers SiC Composites High-Temperature Materials

Hydroboration Synthesis Efficiency: 85% Yield Without Catalyst

A processable liquid polymeric precursor for Si-B-C-N ceramics was synthesized via hydroboration of borazine with dimethyldivinylsilane (DVS) in the absence of any catalyst, achieving a synthetic yield of 85% [1]. This high yield under catalyst-free conditions demonstrates the favorable reactivity of DVS toward B-H additions. The resulting liquid polymer was subsequently cross-linked and pyrolyzed to yield amorphous SiCN and BN phases with exceptional thermal stability [1].

Preceramic Polymer Synthesis Si-B-C-N Ceramics Hydroboration

High-Value Application Scenarios for Dimethyldivinylsilane (CAS 10519-87-6) Based on Verified Evidence


Synthesis of Soluble, Processable Precursors for Advanced Cyclopolymers

As demonstrated by direct comparison with tetravinylsilane, DVS uniquely produces soluble, linear copolymers under anionic conditions, whereas TeVS yields insoluble cross-linked networks [1]. This makes DVS the preferred monomer for synthesizing processable cyclopolymers and for creating well-defined, soluble polymeric precursors that can be subsequently spun, cast, or coated prior to a controlled crosslinking step. Applications include advanced photoresists, polymer-derived ceramic coatings, and functionalized polymer architectures where solubility is a prerequisite for processing.

Design of 1:2 Cyclocopolymers for Enhanced Functional Group Loading

The proven ability of DVS to form a 1:2 cyclocopolymer with maleic anhydride, in contrast to the 1:1 alternating copolymer formed by trimethylvinylsilane, provides a route to polymer backbones with precisely twice the loading of maleic anhydride units per DVS residue [1]. This enables the synthesis of polymers with higher density of carboxylic acid groups after hydrolysis, making DVS-derived copolymers ideal for applications requiring high hydrophilicity, metal-ion chelation capacity, or extensive post-polymerization functionalization for drug delivery and membrane technologies.

Fabrication of Low-Oxygen SiC Ceramic Matrices and Fibers

The LPVCS precursor derived from DVS exhibits a ceramic yield of 42.5% at 350°C and retains an exceptionally low oxygen content of ~2.0% after pyrolysis at 1000°C [1]. This quantitative performance makes DVS an essential starting material for manufacturing high-purity SiC fibers, coatings, and ceramic matrix composites (CMCs) used in aerospace engines, nuclear fuel cladding, and high-temperature semiconductor processing equipment where oxidative stability and mechanical integrity at elevated temperatures are paramount.

Catalyst-Free Production of Si-B-C-N Ultra-High-Temperature Ceramic Precursors

The 85% synthetic yield achieved in the catalyst-free hydroboration of borazine with DVS establishes a robust and scalable route to processable liquid polymers for Si-B-C-N ceramics [1]. These ceramics are known for their exceptional thermal stability up to 2000°C without mass loss or crystallization, surpassing the capabilities of conventional SiC. DVS is therefore a critical monomer for developing next-generation thermal protection systems, high-temperature sensors, and advanced ceramic fibers for hypersonic vehicles and extreme environment applications.

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